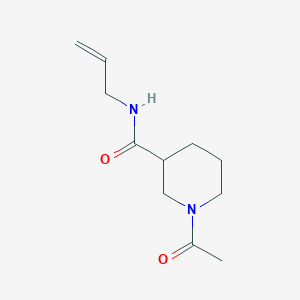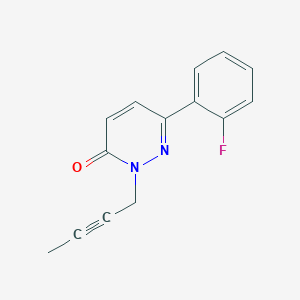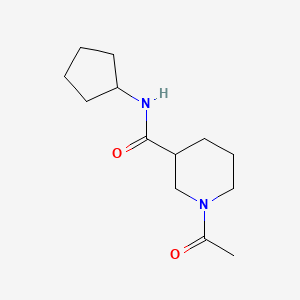![molecular formula C15H26N2O3 B7565338 N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide](/img/structure/B7565338.png)
N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide, also known as DSP-1181, is a novel drug candidate developed by Sumitomo Dainippon Pharma Co., Ltd. This compound is a small molecule that acts as an agonist of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system.
Mecanismo De Acción
N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide acts as a positive allosteric modulator of mGluR5, which is a G-protein-coupled receptor that is widely expressed in the brain. Activation of mGluR5 leads to the modulation of various intracellular signaling pathways, including the cyclic AMP (cAMP) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in the regulation of synaptic plasticity, neuronal excitability, and neuroinflammation, which are all important processes in the pathophysiology of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The activation of mGluR5 by N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide has been shown to have various biochemical and physiological effects in the brain. For example, N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide has been shown to increase the release of brain-derived neurotrophic factor (BDNF), a neurotrophin that is involved in the regulation of synaptic plasticity and neurogenesis. Moreover, N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are implicated in the pathogenesis of neuroinflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide is its selectivity for mGluR5, which allows for a more precise modulation of the receptor compared to non-specific agonists or antagonists. Moreover, N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. However, one limitation of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide is its potential off-target effects, which may interfere with other signaling pathways or receptors. Therefore, careful dose-response studies and specificity assays are necessary to validate the effects of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide.
Direcciones Futuras
There are several future directions for the research and development of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide. First, clinical trials are needed to evaluate the safety and efficacy of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide in human patients with neurological and psychiatric disorders. Second, further studies are needed to elucidate the downstream signaling pathways and molecular mechanisms of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide in the brain. Third, the potential combination therapy with other drugs or interventions should be explored to enhance the therapeutic effects of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide. Fourth, the development of more selective and potent mGluR5 modulators may provide new insights into the pathophysiology of neurological and psychiatric disorders. Finally, the investigation of the role of mGluR5 in other organs and systems may lead to the discovery of new therapeutic targets for various diseases.
Métodos De Síntesis
The synthesis of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide involves several steps, starting from commercially available starting materials. The key intermediate is the spirocyclic lactam, which is obtained by a cyclization reaction between a diol and an amine. The lactam is then converted to the final product by a series of functional group transformations, including the introduction of a piperidine ring and a carboxamide group.
Aplicaciones Científicas De Investigación
N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide has been extensively studied in preclinical models of various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and addiction. The compound has shown promising results in improving cognitive function, reducing anxiety-like behavior, and attenuating drug-seeking behavior in animal models. Moreover, N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide has been shown to have a favorable safety profile and pharmacokinetic properties, making it a potential candidate for clinical development.
Propiedades
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-12-4-2-3-9-17(12)14(18)16-13-5-7-15(8-6-13)19-10-11-20-15/h12-13H,2-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUGXMYOJCVZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxypropyl)-2-[4-(2-pyrrolidin-1-ylacetyl)piperazin-1-yl]acetamide](/img/structure/B7565256.png)
![4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile](/img/structure/B7565259.png)



![N,2,4-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7565308.png)
![3-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,1-diethylurea](/img/structure/B7565315.png)

![N-[(2,5-dimethylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine](/img/structure/B7565328.png)
![3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B7565332.png)
![3-ethyl-N-methyl-4-oxo-N-[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B7565336.png)


![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(oxan-4-yl)acetamide](/img/structure/B7565347.png)